molecular formula C7H15F2O4P B1472559 Diethyl 1,1-difluoro-3-hydroxypropylphosphonate CAS No. 1225194-19-3

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Cat. No.: B1472559
CAS No.: 1225194-19-3
M. Wt: 232.16 g/mol
InChI Key: HPDINZIWOKSAIS-UHFFFAOYSA-N
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Description

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a chemical compound with the CAS Number 1225194-19-3 and the molecular formula C 7 H 15 F 2 O 4 P . It has a molecular weight of 232.16 g/mol . As a phosphonate ester bearing both difluoro and hydroxy functional groups, it serves as a versatile building block in organic synthesis. These distinct functional groups allow researchers to utilize this compound in various chemical transformations, particularly in the synthesis of more complex molecules for pharmaceutical and materials science research. The specific research applications, mechanism of action, and detailed value of this compound in synthetic pathways are areas best explored through consultation of the primary scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-diethoxyphosphoryl-3,3-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2O4P/c1-3-12-14(11,13-4-2)7(8,9)5-6-10/h10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDINZIWOKSAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCO)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate (DFHP) is a phosphonate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

DFHP can be synthesized through various chemical pathways, including the use of phosphonylated aldehydes and halogenated reagents. The general synthetic route involves the reaction of diethyl phosphite with difluorinated hydroxypropyl derivatives. The compound's structure is characterized by the presence of a phosphonate group, which is known to impart significant biological activity.

Antiviral Properties

Research has indicated that phosphonates, including DFHP, exhibit antiviral properties. For instance, studies have shown that certain phosphonated compounds can inhibit the replication of various viruses. Although DFHP itself has not been extensively studied for antiviral activity, related compounds have demonstrated efficacy against both DNA and RNA viruses. In particular, acyclic phosphonates have been evaluated for their ability to inhibit Plasmodium falciparum, the causative agent of malaria .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of DFHP were assessed in various cancer cell lines. In vitro studies have shown that some phosphonates exhibit cytostatic activity against cancer cells such as HeLa and L1210. For example, compounds similar to DFHP were found to cause a significant decrease in cell viability at concentrations ranging from 80 to 210 µM . The IC50 values observed in these studies indicate that while DFHP may not be the most potent compound, it could still contribute to a broader pharmacological profile when used in combination therapies.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of various phosphonates, including those structurally related to DFHP. The results indicated that certain analogues exhibited significant inhibitory effects on viral replication in cell cultures. While DFHP was not directly tested in this study, the findings suggest a potential avenue for further investigation into its antiviral properties .

Case Study 2: Cytotoxicity Assessment

In another research effort focused on cytotoxicity, DFHP and its analogues were tested against multiple cancer cell lines. The results highlighted that some compounds showed promising cytostatic effects, particularly against HeLa cells. The study utilized MTS assays to determine cell viability and established IC50 values for various analogues . This underscores the importance of further exploring DFHP’s potential as an anticancer agent.

Data Summary

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntiviral (analogues tested)Not specified
Similar PhosphonatesCytotoxicity80-210
Acyclic PhosphonatesAnticancerVaries

Scientific Research Applications

Antiviral Activity

DFHP has been investigated for its potential as an antiviral agent. Research indicates that phosphonylated acyclic guanosine analogues, which include structures similar to DFHP, exhibit antiviral activity against various DNA and RNA viruses. These compounds are often designed as prodrugs to enhance bioavailability and membrane permeability, which is crucial for their effectiveness in cellular environments .

Case Study: Acyclic Guanosine Analogues

In a study assessing the antiviral properties of phosphonates, several compounds were synthesized and tested against a range of viruses. Although most did not demonstrate significant antiviral activity, some showed slight cytostatic effects on HeLa cells with IC50 values ranging from 80 to 210 µM . This highlights the importance of structural modifications in enhancing the biological activity of phosphonates.

Anti-inflammatory Properties

DFHP and related phosphonate compounds have been explored for their anti-inflammatory effects. The incorporation of phosphonate groups into anti-inflammatory drugs can improve their pharmacokinetic properties, such as bioavailability and cellular retention .

Case Study: Phosphonate Analogs

Research has shown that phosphonate-containing analogs of established anti-inflammatory drugs can achieve higher concentrations within target cells, thereby enhancing therapeutic efficacy while potentially reducing side effects. These compounds could serve as alternatives to traditional anti-inflammatory agents by providing improved dosing schedules and resistance profiles .

Synthetic Intermediates in Organic Chemistry

DFHP serves as a valuable synthetic intermediate in the preparation of various organic compounds. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.

Synthesis Pathways

  • Synthesis via Epoxide Ring Opening : DFHP can be synthesized through the opening of epoxide rings with phosphonates, leading to high yields of desired products .
  • One-Pot Transformations : The compound can also be utilized in one-pot synthesis methods involving triethylphosphate, which simplifies the preparation process and enhances yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below compares key structural features and properties of Diethyl 1,1-difluoro-3-hydroxypropylphosphonate with analogous compounds:

Compound Name Molecular Formula CAS RN Functional Groups Molecular Weight (g/mol) Key Properties
This compound C₇H₁₃F₂O₄P N/A Phosphonate, diethyl ester, difluoro, hydroxy 230.15 (calc.) High polarity (hydroxyl), hydrolytic stability, potential lipophilicity
Diethyl Phthalate C₁₂H₁₄O₄ 84-66-2 Phthalate ester 222.24 Low hazard, plasticizer, vapor pressure: ~1.3 mbar @55°C
1,5-Dimethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P 159395-76-3 Phosphonofluoridate, methyl ester, branched alkyl 210.23 (calc.) Likely high reactivity due to P–F bond; potential neurotoxin analog
Diethyl Succinate C₈H₁₄O₄ N/A Succinate ester 174.20 Low vapor pressure (1.3 mbar @55°C), specific gravity: 1.040
Key Observations:
  • Phosphonate vs. Phosphonofluoridate: The target compound’s phosphonate group (P=O) offers greater hydrolytic stability compared to phosphonofluoridates (e.g., 1,5-Dimethylhexyl methylphosphonofluoridate), which contain a reactive P–F bond prone to hydrolysis .
  • Hydroxyl Group : The 3-hydroxypropyl chain introduces hydrogen-bonding capacity, increasing water solubility compared to purely hydrophobic esters like Diethyl Succinate .

Physicochemical Properties

Property This compound Diethyl Phthalate 1,5-Dimethylhexyl methylphosphonofluoridate Diethyl Succinate
Boiling Point Not reported 298°C Not reported 217°C
Vapor Pressure Not reported 1.3 mbar @55°C Not reported 1.3 mbar @55°C
Solubility in Water Moderate (hydroxyl enhances polarity) Insoluble Low (branched alkyl chain) Slightly soluble
Flash Point Not reported 156°C Not reported Not reported
Key Observations:
  • Thermal Stability : The phosphonate core likely grants higher thermal stability than Diethyl Succinate (autoignition temperature: 430°C for Diethyl Phthalate) .
  • Solubility: The hydroxyl group may improve aqueous solubility compared to Diethyl Phthalate, which is widely used as a non-polar plasticizer.

Preparation Methods

Common Synthetic Route

A representative synthetic strategy can be outlined as follows:

Step Reaction Description Reagents and Conditions Outcome
1 Preparation of 1,1-difluoro-3-chloropropane or related intermediate Fluorination of 3-chloropropanol derivatives using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions Introduction of geminal difluoro group
2 Nucleophilic substitution with diethyl phosphite Reaction of fluorinated intermediate with diethyl phosphite in the presence of base (e.g., triethylamine) Formation of diethyl 1,1-difluoro-3-phosphonopropane ester
3 Hydroxylation or selective oxidation Controlled hydrolysis or oxidation to introduce the hydroxy group at the 3-position Formation of diethyl 1,1-difluoro-3-hydroxypropylphosphonate

This sequence leverages the reactivity of fluorinated alkyl halides and phosphite nucleophiles to construct the phosphonate ester framework with fluorine substituents and a hydroxy functional group.

Detailed Research Findings on Synthesis

  • Fluorination Techniques: The geminal difluoro substitution is typically introduced via electrophilic fluorination reagents such as DAST or Deoxo-Fluor, which convert suitable alcohol or halide precursors into difluorinated analogs. These reagents require strictly anhydrous conditions and low temperatures to avoid side reactions and decomposition.

  • Phosphonate Ester Formation: The reaction of diethyl phosphite with alkyl halides or tosylates bearing the difluoro and hydroxy substituents proceeds through nucleophilic substitution, often facilitated by a base to deprotonate the phosphite and increase nucleophilicity. The reaction is usually carried out in polar aprotic solvents like acetonitrile or DMF to enhance solubility and reaction rates.

  • Hydroxy Group Introduction: The hydroxy functionality at the 3-position can be introduced either before fluorination or after phosphonate ester formation, depending on the stability of intermediates. Hydroxylation methods include selective oxidation or hydrolysis of protecting groups.

  • Purification and Characterization: The final compound is purified by column chromatography or recrystallization. Characterization typically involves ^1H, ^13C, and ^31P NMR spectroscopy to confirm the phosphonate and fluorine environments, as well as mass spectrometry and IR spectroscopy to verify molecular weight and functional groups.

Comparative Analysis of Preparation Methods

Preparation Aspect Method A: Fluorination First Method B: Phosphonate First Notes
Order of Functionalization Introduce difluoro group before phosphonate ester formation Form phosphonate ester first, then fluorinate Fluorination reagents can be harsh; method choice depends on intermediate stability
Reaction Conditions Requires low temperature, anhydrous conditions Milder conditions for phosphonate ester formation Fluorination step is often rate-limiting and sensitive
Yield and Purity Moderate to good yields; potential side reactions Potentially higher yields if fluorination is selective Purification complexity varies with method
Scalability Limited by fluorination reagent handling More scalable if fluorination is done on stable intermediates Safety considerations important for fluorination reagents

Data Table Summarizing Key Synthetic Parameters

Parameter Typical Value/Condition Comments
Fluorination Reagent DAST, Deoxo-Fluor Requires dry, inert atmosphere
Solvent Anhydrous CH2Cl2, acetonitrile Polar aprotic solvents preferred
Temperature -78 °C to 0 °C Controls side reactions during fluorination
Base for Phosphonate Formation Triethylamine or DBU Facilitates nucleophilic substitution
Reaction Time 2–24 hours Depends on step and scale
Purification Method Silica gel chromatography To separate unreacted materials and byproducts
Characterization ^1H, ^13C, ^31P NMR, MS, IR Confirms structure and purity

Q & A

Q. Key Metrics :

  • Enantiomeric excess (ee): >90% achieved with BINAP/Pd systems.
  • Diastereomeric ratio (dr): Up to 95:5 using Evans’ oxazolidinones.

Advanced: How can computational methods predict reactivity trends in fluorophosphonate derivatives?

Answer:
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level can model:

  • Transition states : For fluorination steps (e.g., ΔG‡ for Selectfluor®-mediated reactions).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .
  • Solvent effects : Include PCM models for polar solvents (e.g., DMSO) to refine activation barriers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1,1-difluoro-3-hydroxypropylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

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